methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate
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Overview
Description
methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl and piperidinyl groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and piperidine derivatives.
Methoxyphenoxy group attachment: This step involves the reaction of the intermediate compound with 4-methoxyphenol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 1-(4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
Uniqueness
methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(4-ethoxyanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-14-10-8-13(9-11-14)20-17-12-18(19(22)23-2)21-16-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAVFZLVXFIYSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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